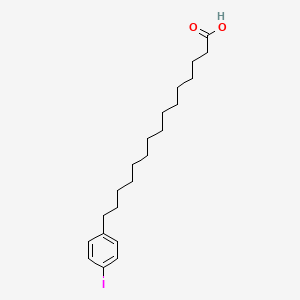
15-(4-Iodophenyl)pentadecanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 15-(4-Iodophenyl)pentadecanoic acid has been accomplished through several methodologies, aiming to incorporate radioactive isotopes such as carbon-14 or iodine-123, enhancing its utility in medical imaging. A notable synthesis route involves the stepwise construction of the pentadecanoic backbone followed by the introduction of the iodophenyl group, achieving good yields and specific activities suitable for clinical applications (Le Bars et al., 1986).
Aplicaciones Científicas De Investigación
On a related note, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found in butter, has been studied for its potential health benefits . It’s been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . In vitro and in vivo studies have demonstrated its anti-inflammatory, antifibrotic, and anticancer activities . These activities are thought to be mediated through mechanisms such as AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .
-
Radiotracer in Medical Imaging
- Application: “15-(4-Iodophenyl)pentadecanoic acid” can be labeled with radioactive isotopes such as Carbon-11 . The resulting compound, known as “15-(4-[11C]methylphenyl)pentadecanoic acid” (MePPA), can be used as a radiotracer in medical imaging .
- Method: The compound is injected into the patient’s body, and its distribution and metabolism are monitored using imaging techniques such as Positron Emission Tomography (PET) .
- Results: The tracer exhibits the unique advantage of releasing [11C]-methylated benzoic acid as the characteristic metabolite after oxidative degradation of the fatty acid . This makes MePPA attractive for applications in animal models .
-
Synthesis of Radioactive Compounds
- Application: “15-(4-Iodophenyl)pentadecanoic acid” can be used as a precursor in the synthesis of radioactive compounds .
- Method: The iodine atom in the compound can be replaced with a radioactive isotope, such as Iodine-131 . The resulting compound can be used in various applications, including medical imaging and therapy .
- Results: The synthesized compound, “15-(4-[131I]iodophenyl)pentadecanoic acid”, can be used for functional evaluation of kidneys and the urinary tract .
Safety And Hazards
The safety information for 15-(4-Iodophenyl)pentadecanoic acid indicates that it is classified under GHS05, with the signal word "Danger" . It has hazard statements H318 and precautionary statements P280, P305, P351, and P338 . It is classified as Eye Dam. 1 under hazard classifications . The compound is also classified under storage class code 11, which pertains to combustible solids .
Propiedades
IUPAC Name |
15-(4-iodophenyl)pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONEUNUMVOKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230357 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-(4-Iodophenyl)pentadecanoic acid | |
CAS RN |
80479-93-2 | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



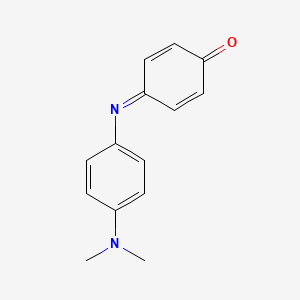
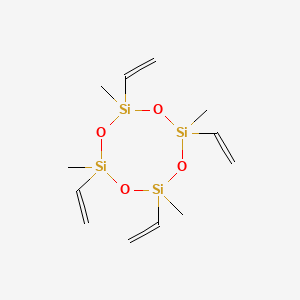
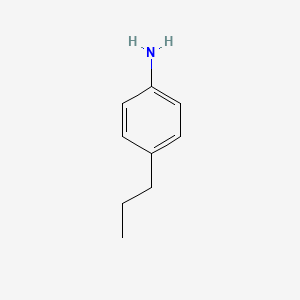
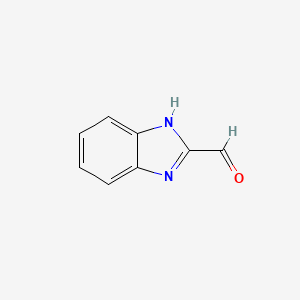
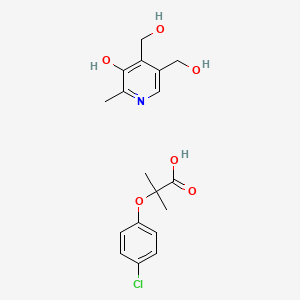

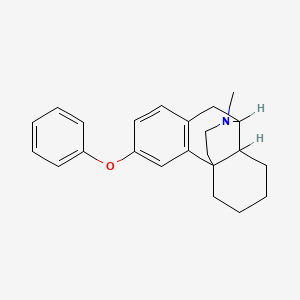
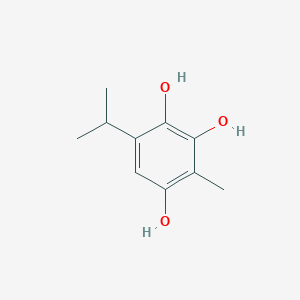
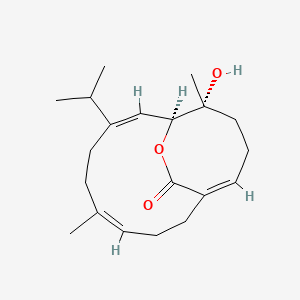
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
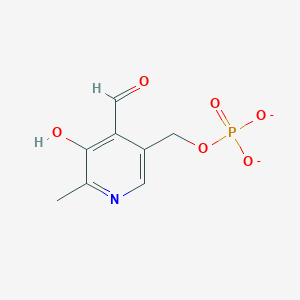
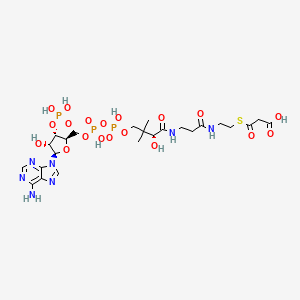
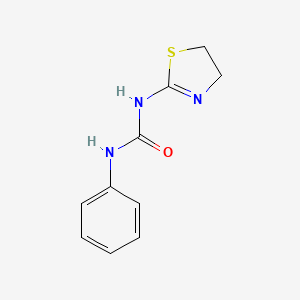
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)